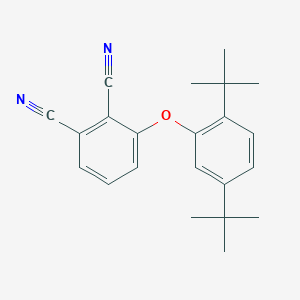
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C22H24N2O It is known for its unique structure, which includes two tert-butyl groups attached to a phenoxy group, and two cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 2,5-di-tert-butylphenol with 3-bromobenzene-1,2-dicarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromobenzene derivative, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano groups.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and cyano groups can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Di-tert-butylphenoxy)benzene-1,4-dicarbonitrile
- 3-(2,5-Di-tert-butylphenoxy)benzene-1,3-dicarbonitrile
- 2,5-Di-tert-butylphenol
Uniqueness
3-(2,5-Di-tert-butylphenoxy)benzene-1,2-dicarbonitrile is unique due to the specific positioning of the cyano groups on the benzene ring, which influences its reactivity and interaction with other molecules. The presence of tert-butyl groups also provides steric hindrance, affecting the compound’s chemical behavior and stability.
Properties
CAS No. |
652538-69-7 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(2,5-ditert-butylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H24N2O/c1-21(2,3)16-10-11-18(22(4,5)6)20(12-16)25-19-9-7-8-15(13-23)17(19)14-24/h7-12H,1-6H3 |
InChI Key |
OEAVAIYJIJYTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)OC2=CC=CC(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















